
5-Ethynyl-2'-deoxyuridine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-2’-deoxyuridine-5’-triphosphate is a thymidine analogue that is incorporated into the DNA of dividing cells. This compound is widely used in scientific research to study DNA synthesis, cell proliferation, and various biological processes. It is particularly valuable in the fields of cell biology, cancer research, and molecular biology.
作用机制
Target of Action
5-Ethynyl-UTP, also known as 5-Ethynyl-dUTP, is a nucleotide analog . Its primary target is the RNA polymerase , specifically the T7 RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .
Mode of Action
5-Ethynyl-UTP interacts with its target by getting incorporated into RNA during the transcription process . This incorporation is mediated by T7 RNA polymerase . As a result, it produces alkyne-functionalized RNA .
Biochemical Pathways
The primary biochemical pathway affected by 5-Ethynyl-UTP is the transcription process . By incorporating into the newly synthesized RNA, it alters the RNA structure, resulting in the formation of alkyne-functionalized RNA . This modification can subsequently be processed via Cu(I)-catalyzed (azide-alkyne) click chemistry .
Pharmacokinetics
It’s known that the compound is supplied in water at a concentration of 100 mm - 110 mm , suggesting it is water-soluble and could potentially be distributed throughout the body via the circulatory system.
Result of Action
The primary molecular effect of 5-Ethynyl-UTP’s action is the production of alkyne-functionalized RNA . This modified RNA can be further processed to introduce a biotin group for purification tasks, a fluorescent group for microscopic imaging, or to crosslink the RNA to azide-functionalized biomolecules like proteins .
Action Environment
The action of 5-Ethynyl-UTP can be influenced by various environmental factors. For instance, the compound is stored at -20°C and can tolerate short-term exposure (up to 1 week cumulative) to ambient temperature . Additionally, the pH of the solution it’s supplied in is 7.5 ±0.5 , suggesting that changes in pH could potentially affect its stability or efficacy.
生化分析
Biochemical Properties
5-Ethynyl-UTP plays a significant role in biochemical reactions. It interacts with enzymes such as T7 RNA polymerase, which incorporates it into RNA during active RNA synthesis . The nature of these interactions involves the formation of alkyne-functionalized RNA .
Cellular Effects
The effects of 5-Ethynyl-UTP on various types of cells and cellular processes are profound. It influences cell function by being incorporated into RNA, thereby affecting gene expression . This can have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of 5-Ethynyl-UTP involves its incorporation into RNA by T7 RNA polymerase-mediated in vitro transcription . This process results in the production of alkyne-functionalized RNA, which can have various effects at the molecular level, including changes in gene expression .
Metabolic Pathways
5-Ethynyl-UTP is involved in metabolic pathways related to RNA synthesis . It interacts with enzymes such as T7 RNA polymerase and is incorporated into RNA during active RNA synthesis .
Transport and Distribution
The transport and distribution of 5-Ethynyl-UTP within cells and tissues involve its incorporation into RNA during active RNA synthesis
Subcellular Localization
The subcellular localization of 5-Ethynyl-UTP is related to its role in RNA synthesis . It is incorporated into RNA during active RNA synthesis, which typically occurs in the nucleus of the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2’-deoxyuridine-5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Ethynylation: The 5-position of the uridine ring is ethynylated using ethynyl magnesium bromide in the presence of a suitable catalyst.
Triphosphorylation: The ethynylated nucleoside is then triphosphorylated using phosphorus oxychloride (POCl3) and a suitable base, such as triethylamine, to yield the triphosphate form.
Industrial Production Methods
Industrial production of 5-Ethynyl-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
5-Ethynyl-2’-deoxyuridine-5’-triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The ethynyl group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole rings.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Azides: React with the ethynyl group to form triazole rings.
Bases: Such as triethylamine, used in the triphosphorylation step.
Major Products
The major products formed from these reactions include:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Nucleosides: Formed from nucleophilic substitution reactions.
科学研究应用
5-Ethynyl-2’-deoxyuridine-5’-triphosphate has a wide range of scientific research applications:
DNA Synthesis Studies: It is incorporated into DNA during replication, allowing researchers to study DNA synthesis and cell proliferation.
Cell Proliferation Assays: Used to label and detect proliferating cells in various biological systems.
Cancer Research: Helps in tracking the proliferation of cancer cells and studying the effects of anti-cancer drugs.
Molecular Biology: Used in various molecular biology techniques to study gene expression and DNA repair mechanisms.
相似化合物的比较
5-Ethynyl-2’-deoxyuridine-5’-triphosphate is unique compared to other thymidine analogues due to its ethynyl group, which allows for click chemistry reactions. Similar compounds include:
5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies but requires harsh conditions for detection.
5-Fluoro-2’-deoxyuridine: Used as an anticancer agent but does not have the click chemistry capability.
5-Chloro-2’-deoxyuridine: Similar to 5-Bromo-2’-deoxyuridine but with a chlorine atom instead of bromine.
属性
IUPAC Name |
[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMHUFFLTBRLKE-DJLDLDEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
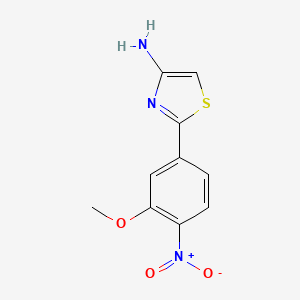
![6-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B6297453.png)
![Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)
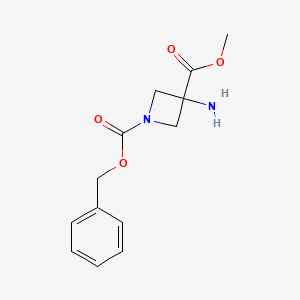
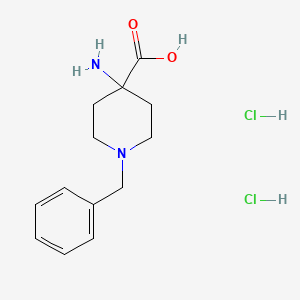
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
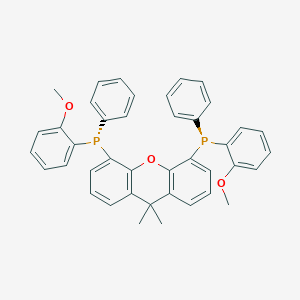
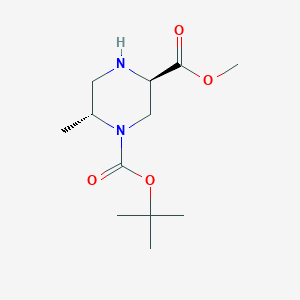
![10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid](/img/structure/B6297521.png)
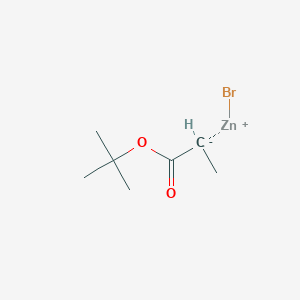
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride](/img/structure/B6297549.png)

